molecular formula C23H30FN3O B10881716 1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B10881716
M. Wt: 383.5 g/mol
InChI Key: ABZOQLSCZSOBRN-UHFFFAOYSA-N
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Description

1-[1-(2-Fluorobenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzyl group and a methoxyphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-fluorobenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is formed by the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced by reacting the piperazine core with 2-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form 1-(2-fluorobenzyl)piperazine.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of 1-(2-fluorobenzyl)piperazine with 2-methoxyphenyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 1-[1-(2-fluorobenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Fluorobenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

1-[1-(2-Fluorobenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(2-fluorobenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorobenzyl)piperazine: A simpler derivative with similar structural features but lacking the methoxyphenyl group.

    1-(2-Methoxyphenyl)piperazine: Another related compound with the methoxyphenyl group but without the fluorobenzyl group.

    1-(4-Fluorobenzyl)piperazine: A structural isomer with the fluorine atom in a different position on the benzyl ring.

Uniqueness

1-[1-(2-Fluorobenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine is unique due to the combination of both fluorobenzyl and methoxyphenyl groups, which confer distinct physicochemical and pharmacological properties. This dual substitution pattern enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.

Properties

Molecular Formula

C23H30FN3O

Molecular Weight

383.5 g/mol

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C23H30FN3O/c1-28-23-9-5-4-8-22(23)27-16-14-26(15-17-27)20-10-12-25(13-11-20)18-19-6-2-3-7-21(19)24/h2-9,20H,10-18H2,1H3

InChI Key

ABZOQLSCZSOBRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4F

Origin of Product

United States

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